molecular formula C12H15Cl2NO5S B1682257 Thiamphenicol CAS No. 15318-45-3

Thiamphenicol

Cat. No. B1682257
CAS RN: 15318-45-3
M. Wt: 356.2 g/mol
InChI Key: OTVAEFIXJLOWRX-NXEZZACHSA-N
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Description

Thiamphenicol is a broad-spectrum antibiotic with bacteriostatic activity against gram-positive and gram-negative bacteria . It is the methyl-sulfonyl analogue of chloramphenicol and has a similar spectrum of activity, but is 2.5 to 5 times as potent .


Synthesis Analysis

A unified strategy for an efficient and high diastereo- and enantioselective synthesis of this compound based on a key catalytic syn-selective Henry reaction has been reported . New metal complexes of this compound with Zn (II), Cu (II), Ni (II), Co (II) and Fe (II) were synthesized and characterized .


Molecular Structure Analysis

This compound is a sulfone and a monocarboxylic acid amide . The IR spectra revealed coordination of the deprotonated ligand to the metal through one oxygen and the nitrogen atom of the amide group .


Chemical Reactions Analysis

The effect of ionising radiation, applied in the form of an electron beam, on the physical and chemical properties of this compound in solid phase has been studied .


Physical And Chemical Properties Analysis

The effect of ionising radiation on the physical and chemical properties of this compound in solid phase has been studied by organoleptic analysis (form, colour, smell, solubility, clarity) and spectroscopic methods (UV, IR, EPR), chromatography (TLC), SEM observations, X-ray diffraction, polarimetry and thermal method (DSC) .

Scientific Research Applications

Biodegradation and Metabolism

Thiamphenicol (TAP) is extensively used in animal husbandry and aquaculture for treating infections. Research indicates that TAP can be biodegraded effectively through microalgae, such as Chlorella sp. L38, which shows strong adaptability to high concentrations of TAP. The biodegradation process involves biosorption, bioaccumulation, and contributes significantly to TAP removal efficiency. This suggests the potential of biological treatment via microalgae for TAP purification in environmental contexts (Song et al., 2019).

Photodegradation in Water

Studies on the photodegradation of this compound have shown varied effects depending on the light source and water constituents. In seawater, freshwater, and pure water, TAP exhibited different rates of degradation under UV-vis and solar irradiation. This research is critical for assessing the persistence of TAP in wastewater treatment and environmental settings (Ge et al., 2009).

Synthesis and Chemical Analysis

Efficient stereoselective synthesis of this compound's stereoisomers was developed through a dynamic kinetic resolution, indicating the chemical complexity and the need for precise synthesis methods for its study and application (Perez et al., 2015). Additionally, a spectrophotometric method has been developed for determining THIA in pharmaceutical formulations, providing essential tools for its analysis in various contexts (Gölcü & Tarinc, 2011).

Antibacterial Efficacy and Clinical Applications

Research has shown the efficacy of this compound in treating respiratory tract infections, indicating its role in both direct action against pathogens and cooperation with human granulocytes (Tullio et al., 2004). Moreover, this compound has been effective against multiresistant Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus, highlighting its significance in treating resistant pathogens (Marchese et al., 2002).

Environmental and Ecological Impact

The impact of this compound on non-target organisms like cyanobacteria Microcystis flos-aquae has been studied, showing significant alterations in their photosynthesis and antioxidant systems at varying concentrations. This suggests the ecological implications of this compound use in aquaculture and its potential environmental hazards (Wang et al., 2017).

Mechanism of Action

Target of Action

Thiamphenicol, a semisynthetic derivative of chloramphenicol, is an antibiotic with a broad spectrum of antibacterial activity . The primary target of this compound is the 50s subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for the antibiotic’s action .

Mode of Action

This compound interacts with its target by reversibly binding to the 50s subunit of the bacterial ribosome . This binding blocks the transpeptidation process, thereby inhibiting protein synthesis of susceptible bacteria . As a result, the growth of these bacteria is inhibited .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By binding to the 50s subunit of the bacterial ribosome, it blocks the transpeptidation process, which is a critical step in protein synthesis . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By blocking protein synthesis, this compound prevents bacteria from producing essential proteins, which are necessary for their growth and survival . This results in the effective control of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in the aquatic environment can inhibit the growth of aquatic organisms and change the biochemical properties of cells . Moreover, the indiscriminate usage of antibiotics like this compound can lead to rising levels of antibiotic resistance, undermining ecological and human health .

Future Directions

There are several topics that have been addressed as highly relevant for the establishment of maximum residue limits (MRLs) for Thiamphenicol . Further studies are recommended to supply more diverse and complete data related to the requirements for calculation of the Feed Antimicrobial Resistance Selection Concentration (FARSC) .

properties

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVAEFIXJLOWRX-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021338
Record name Thiamphenicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

15318-45-3, 847-25-6
Record name Thiamphenicol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racephenicol [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamphenicol [USAN:INN:BAN:JAN]
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Record name Thiamphenicol
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Record name thiamphenicol
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Record name Thiamphenicol
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Record name Thiamphenicol
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Record name THIAMPHENICOL
Source FDA Global Substance Registration System (GSRS)
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Record name RACEPHENICOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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